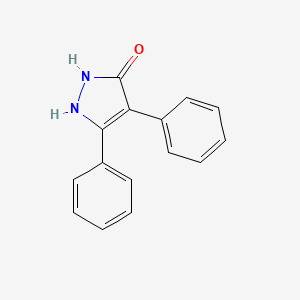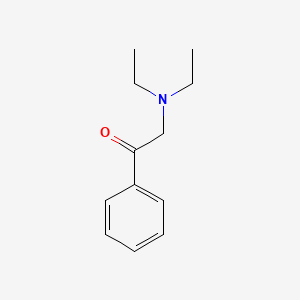
4-Methylpregabalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methylpregabalin is a chemical compound developed by Pfizer. It is structurally related to pregabalin and acts as an analgesic, particularly effective against neuropathic pain and other difficult-to-treat pain syndromes . The compound is known for its higher potency compared to pregabalin, making it a promising candidate for further medical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpregabalin involves a stereoselective Michael addition of dimethyl malonate to a racemic nitroalkene. This key step operates as a kinetic resolution with a chiral squaramide catalyst . The reaction conditions are carefully controlled to achieve high enantiomeric excess, often up to 99:1 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and kinetic resolution are likely employed on a larger scale, utilizing advanced catalytic systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Methylpregabalin undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-Methylpregabalin has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and kinetic resolution.
Biology: Investigated for its effects on calcium channel modulation and neurotransmitter release.
作用機序
The mechanism of action of 4-Methylpregabalin involves the modulation of the α2δ subunits of voltage-dependent calcium channels . This modulation reduces the release of excitatory neurotransmitters, leading to its analgesic and anticonvulsant effects . The compound is actively transported across the blood-brain barrier by the system L neutral amino acid transporter protein .
類似化合物との比較
Similar Compounds
Pregabalin: The parent compound, used for similar medical applications but with lower potency.
Gabapentin: Another related compound with similar uses but different pharmacokinetic properties.
Phenibut: A derivative of gamma-aminobutyric acid with anxiolytic and nootropic effects.
Uniqueness of 4-Methylpregabalin
This compound is unique due to its higher binding affinity to α2δ channels and its retained affinity for the system L transporter, making it more potent than pregabalin . This combination of properties enhances its effectiveness as an analgesic and anticonvulsant .
特性
CAS番号 |
313651-25-1 |
|---|---|
分子式 |
C9H19NO2 |
分子量 |
173.25 g/mol |
IUPAC名 |
(3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1 |
InChIキー |
IASDTUBNBCYCJG-SFYZADRCSA-N |
異性体SMILES |
C[C@@H]([C@@H](CC(=O)O)CN)C(C)C |
正規SMILES |
CC(C)C(C)C(CC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B8757245.png)




![(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one](/img/structure/B8757311.png)








